3-Bromo-4,5-dimethoxybenzaldehyde oxime, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5-dimethoxybenzaldehyde oxime is a chemical compound with the empirical formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is part of the AldrichCPR collection, which is provided by Sigma-Aldrich for early discovery researchers . It is a solid at room temperature and is used in various research applications .
Preparation Methods
The synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde oxime typically involves the reaction of 3-Bromo-4,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
3-Bromo-4,5-dimethoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-4,5-dimethoxybenzaldehyde oxime is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dimethoxybenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
3-Bromo-4,5-dimethoxybenzaldehyde oxime can be compared with other similar compounds, such as:
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime
- 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of bromine and methoxy groups in 3-Bromo-4,5-dimethoxybenzaldehyde oxime contributes to its distinct properties and applications .
Properties
IUPAC Name |
(NE)-N-[(3-bromo-4,5-dimethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNSTQXEEIHAAC-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.